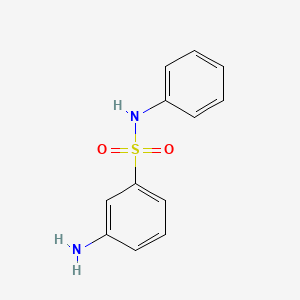

3-amino-N-phenylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFVONLAQIHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058830 | |

| Record name | Benzenesulfonamide, 3-amino-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780142 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

80-21-7 | |

| Record name | 3-Amino-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzenesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-amino-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-amino-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzenesulphonanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Aminobenzenesulfonanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB92UA8FRX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-N-phenylbenzenesulfonamide: Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, structure, synthesis, and analysis of 3-amino-N-phenylbenzenesulfonamide. The information is curated for professionals in research and development, offering detailed experimental insights and contextual biological understanding.

Core Properties of this compound

This compound is a chemical compound belonging to the sulfonamide class. It is characterized by a benzenesulfonamide core with an amino group at the meta-position of the benzene ring and a phenyl group attached to the sulfonamide nitrogen.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [1] |

| Molecular Weight | 248.31 g/mol | [1] |

| CAS Number | 80-21-7 | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 129-130 °C | [1] |

| Boiling Point | Not readily available; likely decomposes upon heating. | |

| Solubility | 37.2 µg/mL | [1] |

| pKa (acidic, -SO₂NH-) | The pKa of the sulfonamide proton is generally in the acidic range. For N-phenyl substituted 4-amino-N-phenylbenzenesulfonamide analogues, the pKa can be influenced by substituents on the phenyl ring. | [2][3] |

| pKa (basic, -NH₂) | The pKa of the aromatic amino group is typically in the range of 2-5 for anilinic compounds. | [2] |

Chemical Structure

The chemical structure of this compound is depicted below. This two-dimensional representation illustrates the connectivity of the atoms within the molecule.

Figure 1. 2D Structure of this compound.

Structural Identifiers:

-

SMILES: C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N[1]

-

InChI: InChI=1S/C12H12N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H,13H2[1]

Experimental Protocols

This section details the methodologies for the synthesis and purity analysis of this compound.

Synthesis Protocol: General Method

The synthesis of this compound is typically achieved through the reaction of a substituted benzenesulfonyl chloride with an aniline. A representative procedure is outlined below.

Reaction: 3-Nitrobenzenesulfonyl chloride reacts with aniline, followed by the reduction of the nitro group to an amino group.

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

Aniline

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Reducing agent (e.g., Tin(II) chloride, Sodium dithionite, or catalytic hydrogenation)

-

Hydrochloric acid

-

Sodium bicarbonate

-

Sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Sulfonamide Formation:

-

Dissolve aniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride in dichloromethane to the aniline solution.

-

Add pyridine to the reaction mixture to act as a base and scavenger for the HCl byproduct.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenyl-3-nitrobenzenesulfonamide.

-

-

Purification of the Intermediate:

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

-

Reduction of the Nitro Group:

-

Dissolve the purified N-phenyl-3-nitrobenzenesulfonamide in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent. For example, for a Tin(II) chloride reduction, dissolve the sulfonamide in ethanol and add an excess of SnCl₂·2H₂O. Reflux the mixture for several hours.

-

Alternatively, catalytic hydrogenation can be performed using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Final Purification:

-

After the reaction is complete, neutralize the reaction mixture. For the SnCl₂ reduction, basify with a sodium bicarbonate solution until a precipitate of tin salts forms.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography to yield the final product.

-

Purity Assessment Protocol: High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of this compound and related compounds is reverse-phase high-performance liquid chromatography (RP-HPLC).[4] A typical protocol is described below.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 20 minutes), followed by a hold at 95% B and re-equilibration at initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm or 265 nm.[5]

-

Injection Volume: 10 µL.

Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of a reference standard of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

-

Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution in the same solvent.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject a blank (solvent) to ensure no interfering peaks are present.

-

Inject the standard solutions to establish the retention time and to generate a calibration curve for quantitative analysis.

-

Inject the sample solution.

-

Analyze the resulting chromatogram to determine the retention time of the main peak and to identify and quantify any impurities. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Mandatory Visualizations

Signaling Pathway: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans, who obtain folic acid from their diet. The inhibition of this pathway disrupts the production of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis.

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Workflow: HPLC Purity Analysis

This diagram outlines the logical steps involved in determining the purity of a sample of this compound using HPLC.

Caption: Workflow for HPLC purity analysis of this compound.

References

- 1. Buy this compound | 80-21-7 [smolecule.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]

"3-amino-N-phenylbenzenesulfonamide" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-amino-N-phenylbenzenesulfonamide, a compound of interest in medicinal chemistry and drug development. This document outlines its chemical properties, synthesis, and biological activity, with a focus on its role as a sulfonamide antibiotic. Detailed experimental protocols and visual representations of its mechanism of action are included to support research and development efforts.

Core Compound Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 80-21-7[1][2][3] |

| Molecular Formula | C₁₂H₁₂N₂O₂S[1] |

| Molecular Weight | 248.3 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | Metanilanilide, 3-aminobenzenesulfonanilide[1] |

Synthesis and Characterization

This compound can be synthesized through a multi-step process involving the formation of a sulfonamide bond followed by the reduction of a nitro group. The general approach involves the reaction of an aniline with a substituted benzenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the synthesis of this compound.

Step 1: Synthesis of 3-nitro-N-phenylbenzenesulfonamide

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride in the same solvent to the cooled aniline solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Upon completion, quench the reaction by adding dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-nitro-N-phenylbenzenesulfonamide.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude 3-nitro-N-phenylbenzenesulfonamide in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

This compound belongs to the sulfonamide class of antibiotics. These are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[4]

Folic Acid Synthesis Pathway and Sulfonamide Inhibition

Bacteria synthesize folic acid de novo, a process that is essential for the synthesis of nucleotides and certain amino acids, and therefore for bacterial growth and replication.[4] Humans, in contrast, obtain folic acid from their diet, making this pathway an excellent target for selective antibacterial therapy.[5]

Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a natural substrate for DHPS.[4] Due to this similarity, this compound competes with PABA for the active site of DHPS. When the sulfonamide binds to the enzyme, it prevents the condensation of PABA with dihydropterin pyrophosphate, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[4][6] This inhibition of the folic acid pathway leads to a bacteriostatic effect, meaning it inhibits the growth and reproduction of bacteria.[7]

Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Experimental Protocols for Biological Evaluation

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target bacterial strain.

Method: Broth Microdilution

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial inoculum, and a stock solution of this compound.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Serial Dilutions: Prepare serial two-fold dilutions of the compound in MHB in the wells of the microtiter plate, ranging from a high concentration to a low concentration.

-

Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and diagrams are intended to facilitate further investigation into its synthesis, characterization, and biological activity.

References

- 1. Buy this compound | 80-21-7 [smolecule.com]

- 2. parchem.com [parchem.com]

- 3. cenmed.com [cenmed.com]

- 4. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 3-amino-N-phenylbenzenesulfonamide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-amino-N-phenylbenzenesulfonamide. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document focuses on qualitative solubility information, data for structurally analogous sulfonamides, and detailed experimental protocols for determining solubility. This guide is intended to serve as a valuable resource for researchers in drug development and chemical synthesis, enabling them to effectively select appropriate solvent systems and design robust experimental plans.

Introduction to Sulfonamide Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation, and purification processes. Sulfonamides, a class of compounds containing the -SO₂NH₂ functional group, exhibit a wide range of solubilities that are highly dependent on their molecular structure and the nature of the solvent. Factors such as the presence of polar functional groups (e.g., amino groups), the overall molecular size, and the crystalline structure of the solid all play a crucial role in determining how readily a sulfonamide will dissolve in a given solvent. Understanding the solubility profile of a compound like this compound is therefore a fundamental step in its development pathway.

Solubility of this compound and Related Analogs

Direct, quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in readily accessible scientific literature. However, based on the solubility of structurally similar compounds, a general qualitative profile can be inferred.

Qualitative Solubility:

Structurally related compounds, such as 3-aminobenzenesulfonamide, exhibit greater solubility in polar organic solvents. It is therefore anticipated that this compound will show favorable solubility in solvents like ethanol, methanol, and acetone, and limited solubility in non-polar solvents and water.

Quantitative Data for Structurally Similar Sulfonamides:

To provide a quantitative perspective, the following table summarizes the solubility data for 3-aminobenzenesulfonamide, a close structural analog lacking the N-phenyl group. This data is compiled from various sources and serves as a useful proxy for estimating the solubility behavior of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 20 | ~0.1 | [1] |

| Ethanol | - | Soluble | |

| Acetone | - | Soluble |

Note: The term "Soluble" indicates a significant degree of solubility, though precise quantitative values were not specified in the cited sources.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-defined experimental methods. The two most common and reliable methods for determining the solubility of a solid in a liquid are the gravimetric method and the spectroscopic method.

Gravimetric Method

The gravimetric method is a direct and highly accurate technique for determining equilibrium solubility. It involves preparing a saturated solution, separating the excess solid, and then determining the mass of the dissolved solute in a known mass of the solvent.

Detailed Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and the time to reach equilibrium should be determined experimentally.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-porosity filter or by centrifugation. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Mass Determination: A known mass of the clear, saturated filtrate is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the filtrate, typically under reduced pressure or gentle heating, leaving behind the dissolved solid.

-

Final Weighing: The container with the dried solid is weighed. The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

-

Calculation: The solubility is calculated and can be expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

Spectroscopic Method

The spectroscopic method is an indirect but often faster method for determining solubility, particularly suitable for compounds that have a chromophore for UV-Vis spectroscopy.

Detailed Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the desired organic solvent.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

-

A calibration curve is constructed by plotting absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation of Saturated Solution: A saturated solution is prepared in the same manner as for the gravimetric method (addition of excess solid to the solvent and equilibration at a constant temperature).

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation, ensuring the temperature is maintained.

-

Sample Analysis:

-

A small, accurately measured volume of the clear, saturated filtrate is withdrawn.

-

The filtrate is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at the same λmax used for the standards.

-

-

Calculation:

-

The concentration of the diluted solution is determined from the calibration curve.

-

The concentration of the original saturated solution (i.e., the solubility) is then calculated by taking into account the dilution factor.

-

Conclusion

References

The Dawn of a Medical Revolution: A Technical Guide to the Historical Applications of Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical applications of the first generation of systemic antibacterial agents, the sulfonamides, with a primary focus on sulfanilamide, the archetypal compound of this class. The user's original query specified "3-amino-N-phenylbenzenesulfonamide"; however, historical records indicate that the medically significant isomer and the foundational compound of this therapeutic class is para-aminobenzenesulfonamide, commonly known as sulfanilamide, and its derivatives. This guide delves into the pivotal role these compounds played in medicine, their mechanism of action, early experimental protocols, and the quantitative data that underscored their revolutionary impact.

Introduction: The Pre-Antibiotic Era and the Advent of Sulfonamides

Prior to the 1930s, the medical community had no effective systemic treatments for bacterial infections. Diseases such as pneumonia, meningitis, and sepsis were often fatal. The discovery of sulfonamides marked a turning point in medicine, heralding the age of antimicrobial chemotherapy. These synthetic compounds were the first drugs to effectively control bacterial infections in the body, dramatically reducing mortality rates from a variety of common and serious illnesses.[1][2] The first commercially available sulfonamide was Prontosil, a pro-drug that is metabolized in the body to the active agent, sulfanilamide.[2]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacteria that they must produce de novo. Folic acid is a vital precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.

By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), sulfanilamide binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. This disruption of the folic acid synthesis pathway ultimately inhibits bacterial growth and replication.[3] Importantly, humans are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.

Below is a diagram illustrating the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Caption: Bacterial Folic Acid Synthesis Pathway and the Site of Sulfonamide Inhibition.

Quantitative Data on Efficacy and Adverse Effects

The introduction of sulfonamides led to a significant reduction in mortality from several infectious diseases. While detailed clinical trial data from the 1930s is not always presented in a modern, standardized format, historical reports and analyses provide valuable quantitative insights.

Table 1: Impact of Sulfonamides on Mortality Rates for Various Infectious Diseases

| Disease | Time Period | Reduction in Mortality Rate (%) | Reference |

| Puerperal Fever | 1930s | ~80 | [4] |

| Meningitis | 1930s | Significant decline | [5] |

| Scarlet Fever | 1930s | Significant decline | [6] |

| Erysipelas | 1930s | Significant decline | [6] |

| Pneumonia | 1930s | Significant decline | [5] |

Table 2: Reported Adverse Effects of Early Sulfonamides (e.g., Sulfanilamide)

| Adverse Effect | Incidence | Severity | Notes | Reference |

| Nausea and Vomiting | Common | Mild to Moderate | Dose-dependent. | [7] |

| Dizziness and Headache | Common | Mild | [7] | |

| Cyanosis | Less Common | Can be severe | Due to methemoglobinemia. | [6] |

| Acidosis | Less Common | Moderate to Severe | [6] | |

| Skin Rashes | ~1-2% | Mild to Severe | Can range from morbilliform to exfoliative dermatitis. | [7] |

| Drug Fever | ~1-2% | Mild to Moderate | [7] | |

| Hemolytic Anemia | Rare | Severe | Especially in patients with G6PD deficiency. | [7] |

| Agranulocytosis | Very Rare | Life-threatening | [7] | |

| Renal Complications | Variable | Severe | Crystalluria leading to obstruction. | [7] |

It is crucial to note the infamous "Elixir Sulfanilamide" disaster of 1937, where the use of diethylene glycol as a solvent for sulfanilamide led to over 100 deaths from kidney failure. This tragedy highlighted the need for drug safety regulations and led to the passage of the 1938 Food, Drug, and Cosmetic Act in the United States.

Experimental Protocols

The evaluation of sulfonamides in the 1930s and 1940s relied on both in vivo and in vitro experimental models.

In Vivo Efficacy Testing in Mice (Historical Protocol)

A common method to assess the antibacterial efficacy of sulfonamides was the mouse protection test.

Objective: To determine the ability of a sulfonamide compound to protect mice from a lethal bacterial infection.

Methodology:

-

Bacterial Culture: A virulent strain of bacteria (e.g., Streptococcus pyogenes) was cultured in a suitable broth medium.

-

Inoculum Preparation: The bacterial culture was diluted to a concentration known to be lethal to mice (a lethal dose, e.g., 100-1000 times the minimal lethal dose).

-

Animal Infection: A group of mice was infected with the lethal dose of bacteria, typically via intraperitoneal injection.

-

Treatment: The infected mice were then treated with the sulfonamide compound at various doses, administered orally or subcutaneously. A control group of infected mice received no treatment.

-

Observation: The mice were observed over a period of several days, and the number of survivors in each group was recorded.

-

Endpoint: The efficacy of the sulfonamide was determined by the survival rate of the treated mice compared to the untreated control group.

Caption: Historical Workflow for In Vivo Efficacy Testing of Sulfonamides in Mice.

In Vitro Antibacterial Susceptibility Testing (Historical Protocol)

Early in vitro methods were crucial for determining the direct antibacterial activity of sulfonamides and for screening new derivatives. The broth dilution method was a common approach.

Objective: To determine the minimum inhibitory concentration (MIC) of a sulfonamide against a specific bacterium.

Methodology:

-

Media Preparation: A suitable liquid culture medium (e.g., nutrient broth) was prepared and sterilized.

-

Drug Dilution: A series of two-fold dilutions of the sulfonamide compound was prepared in the broth medium in a set of test tubes.

-

Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium. A control tube containing no drug was also inoculated.

-

Incubation: The tubes were incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

-

Observation: After incubation, the tubes were visually inspected for turbidity (cloudiness), which indicates bacterial growth.

-

Endpoint: The MIC was determined as the lowest concentration of the sulfonamide that completely inhibited visible bacterial growth.

Conclusion: A Paradigm Shift in Medicine

The introduction of sulfonamides in the 1930s represented a monumental leap forward in the history of medicine. For the first time, physicians had a powerful tool to combat systemic bacterial infections, saving countless lives and paving the way for the modern antibiotic era. While their use has been largely superseded by more potent and less toxic antibiotics, the fundamental principles of their mechanism of action and the lessons learned from their early clinical use continue to inform antimicrobial drug development today. This historical perspective serves as a reminder of the transformative power of scientific discovery and the critical importance of rigorous preclinical and clinical evaluation of new therapeutic agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 4. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicine: Sulfanilamide Survey | TIME [time.com]

- 6. hekint.org [hekint.org]

- 7. Elixir sulfanilamide - Wikipedia [en.wikipedia.org]

The 3-amino-N-phenylbenzenesulfonamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-amino-N-phenylbenzenesulfonamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the design and synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a sulfonamide moiety, an aniline group, and a flexible backbone, provide a versatile template for chemical modification and optimization of pharmacological activity. This technical guide explores the significance of the this compound scaffold, detailing its synthesis, structure-activity relationships (SAR), and its role in the development of targeted therapies, particularly as kinase and carbonic anhydrase inhibitors.

Introduction to a Privileged Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer effects. The introduction of an N-phenyl group and a meta-amino substituent creates a unique chemical space, allowing for the exploration of diverse biological targets with high affinity and selectivity. The amino group, in particular, serves as a key handle for further derivatization, enabling the generation of extensive compound libraries for high-throughput screening and lead optimization.

Derivatives of the closely related 3-aminobenzenesulfonamide scaffold have demonstrated significant potential as inhibitors of crucial signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway. Furthermore, the sulfonamide group is a well-known zinc-binding group, making this scaffold an excellent starting point for the design of metalloenzyme inhibitors, most notably carbonic anhydrases, which are key targets in oncology and other therapeutic areas.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common and efficient approach involves the N-arylation of a 3-aminobenzenesulfonamide precursor.

General Synthetic Workflow

A generalized workflow for the synthesis of this compound derivatives is depicted below. This typically involves the coupling of a 3-aminobenzenesulfonamide with an appropriate aryl partner, followed by optional derivatization of the amino group.

The Dawn of a Medical Revolution: A Technical Guide to the Discovery and Synthesis of Early Benzenesulfonamide Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery and synthesis of the first benzenesulfonamide analogs, a class of compounds that heralded the age of antibacterial chemotherapy. We will delve into the pivotal experiments that unveiled the therapeutic potential of Prontosil and its active metabolite, sulfanilamide, and provide detailed methodologies for their synthesis. Quantitative data on the antibacterial efficacy of these early compounds are presented to illuminate the nascent understanding of their structure-activity relationships.

The Serendipitous Discovery of Prontosil and the Unveiling of Sulfanilamide

The journey into the era of synthetic antibacterial agents began in the early 1930s at the Bayer laboratories of IG Farben in Germany.[1][2] Inspired by Paul Ehrlich's concept of "magic bullets," a team of chemists and physicians sought to identify dyes with selective affinity for bacterial cells.[3] In 1932, the chemist Josef Klarer and the physician-researcher Gerhard Domagk, while screening a series of azo dyes, identified a red dye, later named Prontosil rubrum, that exhibited remarkable antibacterial activity in vivo.[1] Domagk's rigorous testing demonstrated that Prontosil could protect mice from lethal streptococcal infections.[4] In a desperate yet successful attempt, Domagk administered Prontosil to his own daughter, who was suffering from a severe streptococcal infection, saving her from a potential amputation.[4]

Despite its in vivo efficacy, Prontosil was curiously inactive in vitro. This paradox was resolved in 1935 by a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[5] They astutely hypothesized that Prontosil was a prodrug, metabolized in the body into a simpler, colorless, and active compound.[5][6] Their research led to the identification of this active metabolite as para-aminobenzenesulfonamide, or sulfanilamide.[5] This groundbreaking discovery revealed that the antibacterial activity resided not in the complex dye structure but in the relatively simple benzenesulfonamide core.

This revelation had profound implications. Sulfanilamide had been first synthesized in 1908 by the Austrian chemist Paul Gelmo as part of his doctoral thesis and was not patentable as a new chemical entity for antibacterial use.[1] This opened the floodgates for widespread research and development of numerous sulfanilamide derivatives, leading to the creation of a vast arsenal of "sulfa drugs."

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[7] This enzyme is crucial for the synthesis of folic acid, an essential cofactor for the production of nucleotides and certain amino acids, which are vital for bacterial growth and replication.[7] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[5] Due to this structural mimicry, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[7] This selective toxicity is a hallmark of sulfonamides, as humans obtain folic acid from their diet and lack the DHPS enzyme.[7]

Quantitative Antibacterial Activity of Early Benzenesulfonamide Analogs

The discovery of sulfanilamide spurred the synthesis and evaluation of numerous analogs to improve efficacy and broaden the antibacterial spectrum. The antibacterial activity of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound | Derivative of Sulfanilamide | Target Organism | MIC (µg/mL) |

| Sulfanilamide | - | Staphylococcus aureus | 64 - 256[8] |

| Sulfapyridine | 2-pyridyl | Streptococcus pyogenes | 10 - 50 |

| Sulfathiazole | 2-thiazolyl | Staphylococcus aureus | 32 - 128 |

| Sulfadiazine | 2-pyrimidinyl | Escherichia coli | 50 - 100 |

| Prontosil | Prodrug of Sulfanilamide | Streptococcus pyogenes (in vivo) | N/A (in vitro inactive) |

Note: The MIC values presented are approximate ranges gathered from various historical and recent studies for illustrative purposes and can vary depending on the specific strain and testing methodology.[2][8][9]

Experimental Protocols

Synthesis of Sulfanilamide from Acetanilide

This multi-step synthesis involves the protection of the aniline amino group, chlorosulfonation, amination, and deprotection.

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride [3][10]

-

Materials: Acetanilide, Chlorosulfonic acid.

-

Procedure: a. In a dry round-bottom flask equipped with a dropping funnel and a gas trap, place dry acetanilide. b. Cool the flask in an ice bath. c. Slowly add chlorosulfonic acid dropwise to the cooled acetanilide with constant stirring. Hydrogen chloride gas will be evolved. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat on a water bath for a short period to complete the reaction. e. Carefully pour the reaction mixture onto crushed ice. The p-acetamidobenzenesulfonyl chloride will precipitate as a solid. f. Collect the solid product by vacuum filtration and wash it with cold water.

Step 2: Synthesis of p-Acetamidobenzenesulfonamide [3][10]

-

Materials: p-Acetamidobenzenesulfonyl chloride, Concentrated aqueous ammonia.

-

Procedure: a. To a flask containing the crude p-acetamidobenzenesulfonyl chloride from the previous step, add concentrated aqueous ammonia with stirring. b. The reaction is exothermic; maintain the temperature by cooling in an ice bath if necessary. c. Stir the mixture until the reaction is complete. The sulfonamide will precipitate. d. Collect the p-acetamidobenzenesulfonamide by vacuum filtration and wash with cold water.

Step 3: Synthesis of Sulfanilamide (Hydrolysis) [3][10]

-

Materials: p-Acetamidobenzenesulfonamide, Dilute hydrochloric acid, Sodium bicarbonate solution.

-

Procedure: a. Place the p-acetamidobenzenesulfonamide in a round-bottom flask and add dilute hydrochloric acid. b. Heat the mixture under reflux until the solid dissolves, indicating the hydrolysis of the acetamido group. c. Cool the solution and carefully neutralize it with a sodium bicarbonate solution until sulfanilamide precipitates. d. Cool the mixture in an ice bath to maximize precipitation. e. Collect the crude sulfanilamide by vacuum filtration and wash with cold water. f. The crude product can be recrystallized from hot water to obtain pure sulfanilamide.

Synthesis of Prontosil from Sulfanilamide

This synthesis involves a diazotization reaction followed by an azo coupling reaction.[1]

Step 1: Diazotization of Sulfanilamide [5]

-

Materials: Sulfanilamide, Hydrochloric acid, Sodium nitrite, Ice.

-

Procedure: a. Dissolve sulfanilamide in dilute hydrochloric acid in a beaker. b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Step 2: Azo Coupling with m-Phenylenediamine [1]

-

Materials: Diazotized sulfanilamide solution, m-Phenylenediamine, Sodium acetate.

-

Procedure: a. In a separate beaker, dissolve m-phenylenediamine in water and add a solution of sodium acetate. b. Cool this solution in an ice bath. c. Slowly add the cold diazonium salt solution from Step 1 to the m-phenylenediamine solution with vigorous stirring. d. A red precipitate of Prontosil will form immediately. e. Continue stirring in the ice bath for a period to ensure the completion of the coupling reaction. f. Collect the Prontosil precipitate by vacuum filtration and wash with cold water. g. The crude Prontosil can be purified by recrystallization.

Conclusion

The discovery of Prontosil and the subsequent elucidation of sulfanilamide's role as the active antibacterial agent marked a watershed moment in the history of medicine. This technical guide has provided a comprehensive overview of this pivotal period, from the initial observations in the laboratory to the chemical synthesis of these groundbreaking compounds. The logical progression from a complex dye to a simple, yet potent, benzenesulfonamide core laid the foundation for the development of countless life-saving drugs. The experimental protocols and quantitative data presented herein offer a glimpse into the early days of antimicrobial research and serve as a testament to the power of chemical synthesis and systematic biological evaluation in the fight against infectious diseases. The principles established through the study of these early benzenesulfonamide analogs continue to influence modern drug discovery and development.

References

- 1. studycorgi.com [studycorgi.com]

- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Prontosil|Sulfonamide Antibacterial for Research [benchchem.com]

- 6. prezi.com [prezi.com]

- 7. benchchem.com [benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. theochem.mercer.edu [theochem.mercer.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-amino-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical safety and handling precautions for 3-amino-N-phenylbenzenesulfonamide (CAS No. 80-21-7). Designed for laboratory personnel and professionals in drug development, this guide consolidates critical safety data, outlines detailed handling protocols, and offers a visual workflow to ensure safe and compliant use of this compound.

Core Safety and Physical Data

A thorough understanding of the physical and chemical properties of a substance is the foundation of safe laboratory practices. The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 80-21-7 |

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.31 g/mol |

| Appearance | Ivory powder |

| Melting Point | ≥121°C |

| Boiling Point | 458.9°C at 760 mmHg[1] |

| Density | 1.373 g/cm³[1] |

Table 2: Toxicological Data

| Exposure Route | Toxicity Value |

| Oral | No specific LD50 data available. General hazard statements indicate it may be harmful if swallowed. |

| Dermal | No specific LD50 data available. May cause skin irritation. |

| Inhalation | No specific LC50 data available. May cause respiratory irritation. |

Experimental Protocols for Safe Handling and Disposal

Adherence to standardized experimental protocols is paramount to minimizing risk and ensuring a safe laboratory environment. The following procedures are recommended for handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential.

-

Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected for integrity before each use and changed immediately if contaminated.

-

Body Protection: A laboratory coat must be worn at all times. For procedures with a significant risk of spillage, a chemically resistant apron is recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated area. If dusts are likely to be generated and engineering controls are not sufficient, a NIOSH-approved respirator is necessary.

Engineering Controls

-

Ventilation: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling and Storage

-

General Handling: Avoid generating dust. Use appropriate tools for transferring the solid, such as a clean spatula.[2] Hold containers with a wide mouth, like a beaker, to facilitate easier transfer of the solid.[2]

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken:

-

Alert Personnel: Immediately notify others in the vicinity.

-

Evacuate (if necessary): For large spills or if dust is airborne, evacuate the area.

-

Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the necessary protective equipment.

-

Contain the Spill: Gently cover the solid spill with an absorbent material to prevent the generation of dust.

-

Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated waste container. Avoid actions that could make the powder airborne.[3]

-

Decontaminate the Area: Wipe the spill area with a wet cloth or paper towel. Place all cleanup materials into the hazardous waste container.

-

Label and Dispose: Seal and label the waste container for proper disposal.

Waste Disposal

-

Solid Waste: All solid waste contaminated with this compound, including contaminated PPE and spill cleanup materials, should be collected in a clearly labeled hazardous waste container.

-

Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

-

Disposal Method: Disposal of waste must be conducted through a licensed waste disposal company, adhering to all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Visualizing the Workflow for Safe Chemical Handling

The following diagram, generated using Graphviz, illustrates the logical workflow for the safe handling of a chemical substance like this compound from receipt to disposal.

Caption: A logical workflow for the safe handling of laboratory chemicals.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 3-amino-N-phenylbenzenesulfonamide Derivatives

For Immediate Release

A Deep Dive into the Pharmacological Landscape of a Promising Scaffold for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological targets of 3-amino-N-phenylbenzenesulfonamide derivatives, a chemical scaffold of significant interest in modern drug discovery. This document delves into the core mechanisms of action, presents quantitative data for structure-activity relationship (SAR) analysis, and offers detailed experimental protocols for target identification and validation. The information is tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of this versatile compound class.

Executive Summary

The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, primarily recognized for its potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes.[1] Derivatives of this scaffold have demonstrated significant therapeutic potential, particularly in oncology, with a focus on tumor-associated CA isoforms IX and XII.[2] Beyond this well-established target, emerging research suggests a broader pharmacological profile for benzenesulfonamide derivatives, with activities reported against other enzyme families, including acetylcholinesterase, α-glycosidase, and glutathione S-transferase.[3] This guide will explore these targets in detail, providing the necessary technical information to facilitate further research and development in this promising area.

Primary Biological Target: Carbonic Anhydrases

The most extensively studied biological targets of this compound derivatives are the carbonic anhydrases (CAs). These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation, CO2 transport, and various biosynthetic pathways.[1][4]

Mechanism of Action and Therapeutic Rationale

The sulfonamide moiety of these derivatives acts as a potent zinc-binding group, coordinating to the Zn2+ ion in the active site of carbonic anhydrases and displacing the catalytic water molecule or hydroxide ion.[4] This direct inhibition of enzymatic activity forms the basis of their therapeutic effect.

In the context of oncology, the inhibition of tumor-associated isoforms CA IX and XII is of particular interest. These transmembrane enzymes are highly expressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[2] By inhibiting these isoforms, this compound derivatives can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.

Signaling Pathway of Carbonic Anhydrase IX and XII in Cancer

The inhibition of CA IX and XII by this compound derivatives impacts several key signaling pathways involved in cancer progression. Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX and XII. These enzymes then contribute to maintaining a low extracellular pH (pHe) and a relatively alkaline intracellular pH (pHi). This pH gradient favors cancer cell survival, proliferation, and invasion. The acidic microenvironment also promotes the epithelial-to-mesenchymal transition (EMT) and suppresses the activity of immune cells. By inhibiting CA IX and XII, these derivatives can reverse this pH gradient, thereby counteracting these pro-tumorigenic effects.

Quantitative Data: Carbonic Anhydrase Inhibition

The following tables summarize the inhibitory activity of various this compound derivatives against different human carbonic anhydrase (hCA) isoforms. The data is presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Table 1: Inhibition of Carbonic Anhydrase Isoforms by this compound Derivatives (Ki values in nM)

| Compound ID | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [2] |

| Derivative A | 604.8 - 9938.3 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [2][5] |

| Derivative B | 45.7 ± 0.46 | 33.5 ± 0.38 | - | - | [6] |

| Derivative C | - | - | 15.4 - 23.4 | - | [7] |

Note: Derivative A represents a range of values for a series of triazole-benzenesulfonamides. Derivative B is a specific N-phenylsulfonamide derivative. Derivative C represents a range for a series of hydrazonobenzenesulfonamides. "-" indicates data not available.

Table 2: Cytotoxicity of 3-amino-4-hydroxybenzenesulfonamide Derivatives against Cancer Cell Lines (EC50 values in µM)

| Compound ID | U-87 (Glioblastoma) | MDA-MB-231 (Breast Cancer) | PPC-1 (Prostate Cancer) | Reference |

| Compound 9 | 19.3 ± 0.4 | 12.5 ± 1.1 | 15.6 ± 0.8 | [8] |

| Compound 21 | 61.2 ± 1.5 | 28.4 ± 1.2 | 39.5 ± 1.3 | [8] |

Other Potential Biological Targets

While carbonic anhydrases are the most prominent targets, the benzenesulfonamide scaffold is known for its ability to interact with a variety of enzymes.

Cholinesterases

Certain N-phenylsulfonamide derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission.[6] This suggests a potential therapeutic application in neurodegenerative diseases like Alzheimer's disease.

Table 3: Inhibition of Cholinesterases by N-phenylsulfonamide Derivatives (Ki values in nM)

| Compound ID | AChE (nM) | BChE (nM) | Reference |

| Compound 8 | 31.5 ± 0.33 | 24.4 ± 0.29 | [6] |

α-Glycosidase and Glutathione S-Transferase (GST)

Derivatives of benzenesulfonamide have also been evaluated for their inhibitory effects on α-glycosidase, an enzyme involved in carbohydrate metabolism, and glutathione S-transferase (GST), an enzyme family involved in detoxification.[3] This indicates potential applications in diabetes and as adjuvants in cancer chemotherapy, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the biological targets of this compound derivatives.

Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition

This assay measures the catalytic activity of CAs by monitoring the pH change resulting from the hydration of CO2.

Principle: The CA-catalyzed hydration of CO2 produces a proton, leading to a decrease in the pH of a buffered solution. The rate of this pH change is monitored using a pH indicator, and the inhibition is determined by the reduction in this rate in the presence of the inhibitor.

Detailed Protocol:

-

Reagent Preparation:

-

Buffer: 10 mM HEPES or TRIS buffer, pH 7.5, containing 0.1 M Na2SO4 for constant ionic strength.

-

Enzyme Solution: A stock solution of the purified human CA isoform is prepared in the assay buffer.

-

Inhibitor Solutions: Stock solutions of the this compound derivatives (typically 10 mM) are prepared in a suitable solvent (e.g., DMSO) and serially diluted in the assay buffer.

-

Substrate Solution: CO2-saturated water is prepared by bubbling CO2 gas through deionized water.

-

Indicator: Phenol red (0.2 mM) is added to the buffer.

-

-

Assay Procedure:

-

The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated substrate solution in a stopped-flow instrument.

-

The change in absorbance of the phenol red indicator is monitored at 557 nm over a short period (e.g., 10-20 seconds).

-

-

Data Analysis:

-

The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.

-

Inhibition constants (Ki) are calculated by fitting the data to the Cheng-Prusoff equation using non-linear least-squares methods.[9]

-

Fluorescent Thermal Shift Assay (FTSA) for Target Engagement

FTSA is a high-throughput method to screen for ligand binding to a protein target.

Principle: The binding of a ligand to a protein generally increases its thermal stability. This change in the melting temperature (Tm) of the protein is detected using a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.

Detailed Protocol:

-

Reagent Preparation:

-

Protein Solution: A solution of the purified target protein (e.g., a specific CA isoform) is prepared in a suitable buffer.

-

Ligand Solutions: A library of this compound derivatives is prepared at various concentrations.

-

Fluorescent Dye: A stock solution of a fluorescent dye (e.g., SYPRO Orange) is used.

-

-

Assay Procedure:

-

The protein solution, ligand solution, and fluorescent dye are mixed in the wells of a 96- or 384-well PCR plate.

-

The plate is placed in a real-time PCR instrument.

-

A thermal gradient is applied, and the fluorescence intensity is measured at each temperature increment.

-

-

Data Analysis:

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition from the resulting fluorescence curve.

-

The shift in Tm (ΔTm) in the presence of the ligand compared to the protein alone is indicative of binding.

-

Dissociation constants (Kd) can be determined by fitting the ΔTm values at different ligand concentrations to a binding isotherm.[8]

-

Experimental Workflow for Target Identification and Validation

The identification and validation of novel biological targets for this compound derivatives typically follows a multi-step workflow.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. While its role as a potent inhibitor of carbonic anhydrases is well-established, particularly in the context of anticancer drug discovery, emerging evidence points towards a broader range of biological targets. This technical guide provides a foundational understanding of these targets, supported by quantitative data and detailed experimental methodologies. It is anticipated that this information will serve as a valuable resource for the scientific community, stimulating further research into the therapeutic potential of this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Control of metalloenzyme activity using photopharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Activity Assay [protocols.io]

- 6. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

3-Amino-N-phenylbenzenesulfonamide: A Technical Guide to a Promising Lead Compound for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N-phenylbenzenesulfonamide is a versatile scaffold that holds significant promise as a lead compound in drug discovery. Its benzenesulfonamide core is a well-established pharmacophore found in a variety of clinically approved drugs. The presence of a reactive amino group provides a convenient handle for chemical modification, allowing for the generation of diverse libraries of analogs with a wide range of pharmacological activities. This technical guide provides an in-depth overview of this compound as a starting point for the development of novel therapeutics, with a focus on its synthesis, potential biological targets, and the activities of its derivatives. While quantitative biological data for the parent compound is limited in publicly available literature, the extensive research on its analogs provides a strong rationale for its exploration as a valuable lead structure.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is typically achieved through a two-step process involving the sulfonylation of aniline with a substituted benzenesulfonyl chloride, followed by the reduction of a nitro group to the desired amine.

General Synthetic Workflow

Methodological & Application

Synthesis of 3-amino-N-phenylbenzenesulfonamide: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-amino-N-phenylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthesis route is robust and yields the target compound with high purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural motif, featuring a sulfonamide linkage and an aromatic amine, is prevalent in a wide range of therapeutic agents. This protocol details a reliable and reproducible method for its preparation, starting from commercially available reagents. The synthesis proceeds via two main steps: the formation of a sulfonamide bond followed by the reduction of a nitro group.

Overall Reaction Scheme

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-nitro-N-phenylbenzenesulfonamide (Intermediate)

This step involves the reaction of 3-nitrobenzenesulfonyl chloride with aniline to form the corresponding sulfonamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Nitrobenzenesulfonyl chloride | 221.62 | 2.22 g | 10.0 |

| Aniline | 93.13 | 0.93 g | 10.0 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.06 g | 10.0 |

| Deionized Water | 18.02 | 50 mL | - |

| Isopropanol | 60.10 | As needed | - |

Procedure:

-

To a 250 mL Erlenmeyer flask, add 3-nitrobenzenesulfonyl chloride (10.0 mmol, 2.22 g) and aniline (10.0 mmol, 0.93 g).

-

Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate solution (prepared by dissolving 1.06 g of Na₂CO₃ in 10 mL of water).

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solid product is collected by suction filtration.

-

Wash the collected solid with deionized water and then with a small amount of cold isopropanol.

-

Dry the product in a vacuum oven at a low heat to obtain 3-nitro-N-phenylbenzenesulfonamide. The expected melting point for a similar compound, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, is 133–134 °C, which suggests the product will be a solid.[1]

Expected Yield: A yield of approximately 80% can be expected based on similar reactions.[1]

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group of the intermediate to an amino group using stannous chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Nitro-N-phenylbenzenesulfonamide | 278.29 | 2.78 g | 10.0 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 11.28 g | 50.0 |

| Absolute Ethanol | 46.07 | 100-150 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitro-N-phenylbenzenesulfonamide (10.0 mmol, 2.78 g) in absolute ethanol (10-15 mL per gram of starting material).

-

To the stirred solution, add stannous chloride dihydrate (5.0 eq, 50.0 mmol, 11.28 g) portion-wise. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.[2]

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice and water.

-

Slowly add a saturated solution of sodium bicarbonate with vigorous stirring to neutralize the mixture to a pH of 7-8. A precipitate of tin salts will form.[2]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a white crystalline solid. The reported melting point of this compound is 129-130°C.[3]

Expected Yield: High yields are expected for this reduction.[2]

Characterization Data

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂S[3] |

| Molecular Weight | 248.31 g/mol [3] |

| Appearance | White crystalline solid[3] |

| Melting Point | 129-130 °C[3] |

| ¹H NMR (DMSO-d₆, 400 MHz) | Expected chemical shifts (δ, ppm): Aromatic protons (multiplets in the range of 6.5-7.5 ppm), amine protons (a broad singlet), and sulfonamide NH proton (a singlet). |

| ¹³C NMR (DMSO-d₆, 101 MHz) | Expected chemical shifts (δ, ppm): Aromatic carbons in the range of 110-150 ppm. |

Note: Specific NMR data for this compound was not found in the search results. The expected chemical shifts are based on the general knowledge of similar structures.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

3-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.

-

Aniline is toxic and should be handled with appropriate precautions.

-

The reaction with stannous chloride can be exothermic.

-

The quenching step with sodium bicarbonate will produce gas (CO₂); ensure adequate venting.

This detailed protocol provides a reliable method for the synthesis of this compound, a key building block for further chemical exploration and drug development.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 3-amino-N-phenylbenzenesulfonamide and Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel Schiff bases derived from the condensation reaction of 3-amino-N-phenylbenzenesulfonamide with various aromatic aldehydes. The resulting imines, also known as Schiff bases, are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines the synthesis, purification, and characterization of these compounds, and provides a basis for their further investigation in drug discovery and development.

Introduction

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[5] Sulfonamide-containing Schiff bases are particularly noteworthy for their diverse pharmacological activities.[1][3][4] The synthesis of these compounds is often straightforward, involving a simple one-pot reaction. This protocol describes a generalized and robust method for the synthesis of Schiff bases from this compound, which can be adapted for a variety of aromatic aldehydes.

Synthesis of Schiff Bases

The general reaction for the synthesis of Schiff bases from this compound and an aromatic aldehyde is depicted below:

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocols

Two common methods for the synthesis of these Schiff bases are provided below: a conventional heating method and a microwave-assisted method. The microwave-assisted synthesis is often faster and can lead to higher yields.[6][7]

Protocol 1: Conventional Heating Method

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

-

Addition of Aldehyde: To this solution, add 1.0 equivalent of the desired aromatic aldehyde.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-